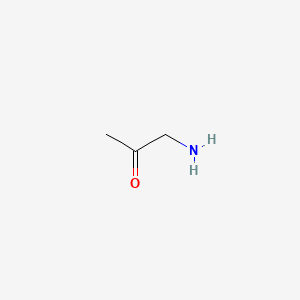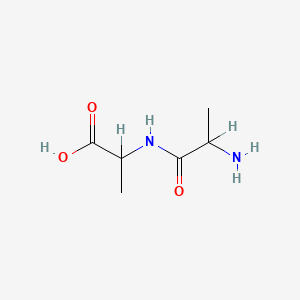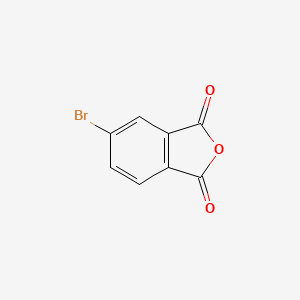
4-Bromophthalic anhydride
Übersicht
Beschreibung
4-Bromophthalic anhydride is a chemical compound with the molecular formula C8H3BrO3 and a molecular weight of 227.01 . It is a solid substance at 20°C and is sensitive to moisture . It is used as an organic synthesis intermediate and can be used for the derivation of drug molecules and bioactive molecules .
Synthesis Analysis
4-Bromophthalic anhydride can be synthesized by reducing 4-Nitrophthalimide (4-NPI) with a metal such as iron powder in a dilute acidic solution. This is then hydrolyzed in a sodium hydroxide solution to provide di-sodium 4-aminophthalate. The Sandmeyer reaction of di-sodium 4-aminophthalate in hydrobromic acid gives 4-bromophthalic anhydride . Another method involves the reaction of phthalic anhydride and solid sodium hydroxide in pure water under ultrasound conditions, followed by the addition of sodium bromide and clorox .Molecular Structure Analysis
The molecular structure of 4-Bromophthalic anhydride consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . It does not contain any chiral centers, making it an achiral molecule .Chemical Reactions Analysis
As an anhydride, 4-Bromophthalic anhydride can undergo nucleophilic attack by water molecules, leading to the formation of carboxylic acids . It can also react with alcohols to form esters .Physical And Chemical Properties Analysis
4-Bromophthalic anhydride is a white to almost white powder or crystal . . The melting point ranges from 106.0 to 111.0 °C . It should be stored under inert gas and conditions to avoid moisture should be avoided .Wissenschaftliche Forschungsanwendungen
Synthesis of Thioether-Containing Polyimides
4-Bromophthalic anhydride is used in the synthesis of thioether-containing polyimides with high refractive indices . These polyimides are prepared from a newly synthesized thioether-containing dianhydride and various diamines by a two-step polycondensation reaction . The resulting polyimides exhibit high refractive indices, good optical transparency in the visible light region, and thermal stability up to 500 °C .
Production of High-Performance Polymers
4-Bromophthalic anhydride is used in the production of aromatic polyimides, which are high-performance polymers . These polymers exhibit exceptional thermal, mechanical, and electrical properties, and are widely used in many high-tech fields, such as in the aerospace industry, as heat-resistant insulating materials, and as packing materials for electronics .
Development of High Refractive Index Polymers
The compound is used in the development of high refractive index polymers . These polymers have been proposed to improve the performance of photonic devices . The refractive indices of these polymers can be improved by introducing some organic groups with high molar refractions and low molecular volumes into them .
Synthesis of Fluorescent Compounds
4-Bromophthalic anhydride is used in the synthesis of fluorescent compounds . For example, 4-Phenyl-1,8-naphthalimide, a fluorescent compound, was synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid .
Use in Biological Systems
The compound is used in the development of fluorophores that are sensitive to the environment for applications in biological systems . These fluorophores possess different fluorescent properties in different solvents, ionic strength, and hydrophobic environments, making them useful reporters to study these molecular systems .
Use in Organic Synthesis and Biochemical Synthesis
4-Bromophthalic anhydride is used as an intermediate in organic synthesis and biochemical synthesis . It can be used for the derivatization of drug molecules and bioactive molecules .
Use in Dye Intermediates and Plant Growth Regulators
The compound is also used in the synthesis of dye intermediates and plant growth regulators .
Separation Applications
4-Bromophthalic anhydride has been used in separation applications, specifically in the separation of 4-Bromophthalic anhydride on Newcrom R1 HPLC column .
Wirkmechanismus
Target of Action
4-Bromophthalic anhydride (4-BPA) is primarily used as a reagent in organic synthesis . It is a versatile compound that can interact with a variety of targets, depending on the specific reaction conditions and the presence of other reactants. The primary targets of 4-BPA are often nucleophilic sites on molecules, where it can act as an electrophile.
Mode of Action
The mode of action of 4-BPA involves its reaction with nucleophiles. For example, in the presence of amines, 4-BPA can undergo a reaction to form phthalimide derivatives . The bromine atom on the 4-BPA molecule is electrophilic and can be displaced by nucleophiles, leading to the formation of new bonds.
Biochemical Pathways
The exact biochemical pathways affected by 4-BPA can vary widely depending on the specific context of its use. In general, 4-BPA can be involved in the synthesis of various organic compounds, including drug molecules and biologically active molecules . The resulting compounds can then participate in various biochemical pathways, potentially exerting a wide range of effects.
Result of Action
The molecular and cellular effects of 4-BPA’s action are largely dependent on the specific compounds it is used to synthesize. For instance, if 4-BPA is used in the synthesis of a drug molecule, the effects of its action would be related to the pharmacological activity of that drug .
Action Environment
The action, efficacy, and stability of 4-BPA can be influenced by various environmental factors. For example, the presence of other reactants can influence the course of the reaction involving 4-BPA. Additionally, factors such as temperature, pH, and solvent can also affect the reaction .
Safety and Hazards
4-Bromophthalic anhydride is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. After handling, it is advised to wash hands thoroughly. If skin irritation occurs, medical advice or attention should be sought .
Eigenschaften
IUPAC Name |
5-bromo-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVHOUUJMYIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235342 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalic anhydride | |
CAS RN |
86-90-8 | |
| Record name | 4-Bromophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



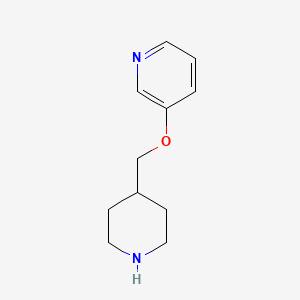
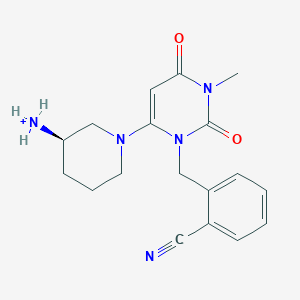
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
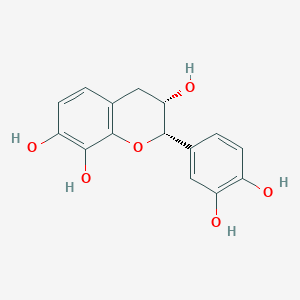
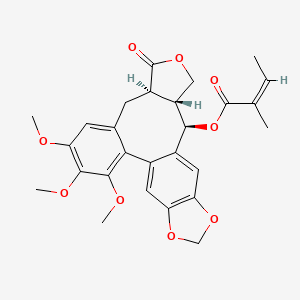
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
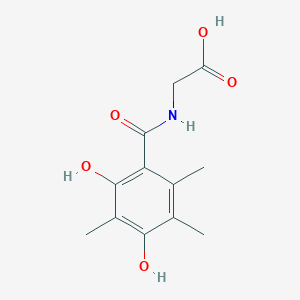
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
